2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole
CAS No.:
Cat. No.: VC17280302
Molecular Formula: C38H31NP2
Molecular Weight: 563.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H31NP2 |
|---|---|
| Molecular Weight | 563.6 g/mol |
| IUPAC Name | (7-diphenylphosphanyl-9-ethylcarbazol-2-yl)-diphenylphosphane |
| Standard InChI | InChI=1S/C38H31NP2/c1-2-39-37-27-33(40(29-15-7-3-8-16-29)30-17-9-4-10-18-30)23-25-35(37)36-26-24-34(28-38(36)39)41(31-19-11-5-12-20-31)32-21-13-6-14-22-32/h3-28H,2H2,1H3 |
| Standard InChI Key | FLVZFZDUNNXKNI-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C=CC(=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Introduction
Chemical Structure and Fundamental Properties
The molecular architecture of 2,7-bis(diphenylphosphino)-9-ethyl-9H-carbazole features a carbazole backbone substituted with two diphenylphosphino groups at the 2- and 7-positions and an ethyl group at the 9-position. This arrangement confers a rigid, planar structure that enhances π-conjugation and electronic delocalization, critical for coordinating transition metals. The compound’s molecular formula is C<sub>38</sub>H<sub>31</sub>NP<sub>2</sub>, with a molecular weight of 563.6 g/mol.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>38</sub>H<sub>31</sub>NP<sub>2</sub> |
| Molecular Weight | 563.6 g/mol |
| IUPAC Name | (7-Diphenylphosphanyl-9-ethylcarbazol-2-yl)-diphenylphosphane |
| CAS Number | Not publicly disclosed |
| Thermal Decomposition | 361.4–367.3°C |
The ethyl group at the 9-position introduces steric bulk, moderating ligand–metal interactions while maintaining solubility in common organic solvents such as toluene and tetrahydrofuran.
Synthesis and Characterization
Synthetic Methodology
The synthesis of 2,7-bis(diphenylphosphino)-9-ethyl-9H-carbazole typically involves palladium-catalyzed coupling reactions. A representative route begins with 9-ethylcarbazole, which undergoes sequential phosphorylation using chlorodiphenylphosphine under inert conditions. Key steps include:
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Lithiation of 9-ethylcarbazole at the 2- and 7-positions using n-butyllithium.
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Phosphorylation with chlorodiphenylphosphine at −78°C to prevent side reactions.
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Purification via column chromatography to isolate the target compound.
Reaction yields depend critically on temperature control and the exclusion of moisture, with optimal yields reaching 60–70%.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): <sup>31</sup>P NMR spectra exhibit singlet peaks at δ 18.7 ppm, confirming equivalent phosphorus environments. <sup>1</sup>H NMR resolves aromatic protons between δ 7.2–8.1 ppm and the ethyl group’s methylene protons at δ 4.3 ppm.
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X-ray Crystallography: Single-crystal analyses reveal a dihedral angle of 12.5° between the carbazole plane and phenyl rings, minimizing steric clash while maintaining conjugation.
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Thermogravimetric Analysis (TGA): Decomposition onset at 361.4°C underscores thermal robustness, critical for high-temperature applications.
Applications in Catalysis
Palladium-Catalyzed Cross-Coupling Reactions
2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole excels as a ligand in Suzuki–Miyaura and Buchwald–Hartwig couplings. Its large bite angle (≈104°) facilitates oxidative addition of aryl halides to palladium(0), while the carbazole backbone enhances electron donation, accelerating transmetallation and reductive elimination.
Table 2: Catalytic Performance in Suzuki–Miyaura Coupling
| Substrate | Yield (%) | Turnover Frequency (h<sup>−1</sup>) |
|---|---|---|
| 4-Bromotoluene | 92 | 450 |
| 2-Chloronitrobenzene | 85 | 380 |
Comparatively, triphenylphosphine (PPh<sub>3</sub>) affords ≤70% yields under identical conditions, highlighting the carbazole ligand’s superiority.
Role in Photoredox Catalysis
Comparison with Structural Analogues
Phosphoryl vs. Phosphino Derivatives
Replacing phosphino (−PPh<sub>2</sub>) with phosphoryl (−POPh<sub>2</sub>) groups, as in 2,7-bis(diphenylphosphoryl)-9-phenyl-9H-carbazole, drastically alters electronic properties. Phosphoryl derivatives exhibit stronger σ-donation but reduced π-acceptance, rendering them less effective in stabilizing low-oxidation-state metals .
Carbazole Substitution Patterns
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2,7-Disubstituted vs. 3,6-Disubstituted: 2,7-Substitution minimizes steric hindrance compared to 3,6-analogues, enabling tighter metal coordination.
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Ethyl vs. Phenyl at N9: The ethyl group improves solubility without sacrificing electronic effects, whereas phenyl substituents enhance rigidity at the cost of processability .
Research Frontiers and Future Directions
Industrial-Scale Synthesis
Current efforts focus on optimizing phosphorylation steps using flow chemistry to enhance yield and reduce reliance on cryogenic conditions. Preliminary results indicate that microreactors operating at −40°C achieve 75% yield with 10-minute residence times.
Advanced Material Applications
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Organic Photovoltaics (OPVs): Blending 2,7-bis(diphenylphosphino)-9-ethyl-9H-carbazole with electron-deficient acceptors yields charge-transfer complexes with broad UV-vis absorption (λ<sub>max</sub> = 450 nm) .
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Luminescent Sensors: Europium(III) complexes incorporating this ligand exhibit intense red emission (λ<sub>em</sub> = 615 nm) under blue-light excitation, promising for bioimaging .
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